{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid
Overview
Description
This would typically include the compound’s molecular formula, molar mass, and possibly its structure. The compound appears to contain bromophenyl, allylsulfanyl, chlorophenoxy, and acetic acid groups.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the reaction.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Chemical Synthesis and Derivatives
The compound has been explored in studies focusing on the interaction of organylsulfanyl-6-aminopyrimidin-4(3 H )-ones with benzaldehyde, resulting in various dipyrimidines, emphasizing its potential role in the development of chemical derivatives. However, the compound's specific role or derivatives were not detailed in this context (Petrova, Kim, & Sergeev, 2020).
Studies on 4-(phenylazo)phenoxy acetic acids, which share a similar chemical structure, have been synthesized and characterized, suggesting potential parallels in the applications and properties of {4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid (Radu, Baniceru, Jianu, & Rău, 2002).
Industrial and Practical Applications
Compounds with a structure similar to {4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid have been used in the synthesis of poly(ether-amide)s, with potential applications in various industrial domains. These compounds display good thermal stability and solubility in polar solvents, indicating possible utility in material science (Shockravi, Mehdipour‐Ataei, Abouzari‐Lotf, & Yousefi, 2006).
Similar chemical structures have been involved in the synthesis of new diacid monomers and poly (ester-imide)s, underscoring the potential of {4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid in the development of novel materials with desirable thermal properties and solubility (Kamel, Mutar, & Khlewee, 2019).
Studies on similar compounds have also highlighted their role in the synthesis of α,α′‐heterobifunctionalized polymers, showcasing the broader utility of such chemical structures in polymer science and the potential for innovative material development (Sane et al., 2013).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Future Directions
This would involve discussing potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
2-[4-[3,3-bis(4-bromophenyl)prop-2-enylsulfanyl]-2-chlorophenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Br2ClO3S/c24-17-5-1-15(2-6-17)20(16-3-7-18(25)8-4-16)11-12-30-19-9-10-22(21(26)13-19)29-14-23(27)28/h1-11,13H,12,14H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIYGYDPRBEUAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CCSC2=CC(=C(C=C2)OCC(=O)O)Cl)C3=CC=C(C=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Br2ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434769 | |
Record name | CAY10592 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid | |
CAS RN |
685139-10-0 | |
Record name | CAY10592 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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